![molecular formula C18H19FN2O3 B5699478 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)

2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic building blocks like fluorophenols or morpholines. For instance, Yang Man-li (2008) demonstrated the synthesis of novel acetamides using 3-fluoro-4-cyanophenol as a primary compound, indicating a possible pathway for synthesizing related structures by substituting the cyanophenoxy group with a fluorophenoxy moiety (Yang Man-li, 2008).

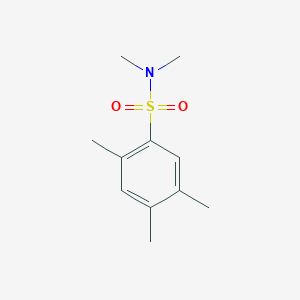

Molecular Structure Analysis

The molecular structure of similar compounds reveals a complex architecture designed for specific interactions, as seen in the work by Graham Smith & D. Lynch (2015), who studied the crystal structures and hydrogen bonding in morpholinium salts of phenoxyacetic acid analogues. These studies can shed light on the molecular conformation, crystal packing, and potential hydrogen-bonding patterns that could be expected in 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide (Graham Smith & D. Lynch, 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds with acetamide groups and fluorophenoxy moieties can include nucleophilic substitution, amidation, and electrophilic aromatic substitution. The presence of a fluorophenoxy group can influence the reactivity of the molecule, making it a candidate for further functionalization. The study by Zhang Da-yang (2004) on synthesizing related compounds suggests possible chemical transformations that could apply to the target molecule (Zhang Da-yang, 2004).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application in various fields. Smith and Lynch's (2015) examination of morpholinium salts provides a basis for understanding how the morpholine and fluorophenoxy groups might influence the physical properties of 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, especially in terms of solubility and crystal packing (Graham Smith & D. Lynch, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, can be inferred from studies on similar molecules. For instance, the work on N-halogeno compounds by R. Banks et al. (1996) highlights the potential for selective fluorination, which could be relevant for modifying the fluorophenoxy group to enhance the molecule's biological activity or interaction with specific receptors (R. Banks, M. K. Besheesh, & E. Tsiliopoulos, 1996).

作用機序

Target of Action

AKOS001192155, also known as Z19734841 or 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, is a novel first-in-class anti-PD-1/VEGF bispecific antibody . Its primary targets are PD-1 and VEGF . PD-1 is a cell surface receptor that belongs to the immunoglobulin superfamily and is expressed on T cells and pro-B cells. VEGF is a signal protein produced by cells that stimulates the formation of blood vessels.

Mode of Action

This compound is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It displays strong binding activity to human PD-1 and VEGF alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects .

Biochemical Pathways

The expression of PD-1 and VEGF are found to be frequently upregulated and co-expressed in solid tumors . VEGF promotes tumor angiogenesis and suppresses antitumor immune response . By blocking these pathways, the compound can inhibit tumor growth and enhance the body’s immune response against the tumor.

Pharmacokinetics

It is known that the compound forms soluble complexes with vegf dimers, leading to over 10-fold enhanced binding affinity (k d) of the compound to pd-1 . This suggests that the compound may have a high bioavailability and a long half-life in the body.

Result of Action

The compound’s action results in reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation in-vitro . It also demonstrates statistically significant dose-dependent antitumor response in hPBMC-humanized murine HCC827 and U87MG tumor models .

Safety and Hazards

特性

IUPAC Name |

2-(4-fluorophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c19-14-1-7-17(8-2-14)24-13-18(22)20-15-3-5-16(6-4-15)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGNJOKQPMVRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)

![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)

![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)

![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)